1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential : A study by Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized derivatives of 1-Aryl-3-(2-chloroethyl) ureas, which showed cytotoxicity against human adenocarcinoma cells, indicating potential as anticancer agents (Gaudreault et al., 1988).
Chemical Synthesis and Applications : Papadopoulos (1984) explored the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to the creation of various chemical structures, demonstrating the compound's utility in synthetic organic chemistry (Papadopoulos, 1984).
Synthesis of Anticancer Drug Intermediates : Zhang, Lai, Feng, and Xu (2019) developed a method to synthesize 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, highlighting its importance in pharmaceutical synthesis (Zhang et al., 2019).
Molecular and Crystal Engineering : Phukan and Baruah (2016) investigated conformational adjustments in urea-based assemblies, providing insights into molecular engineering and crystallography (Phukan & Baruah, 2016).
Urea-Fluoride Interaction Studies : Boiocchi et al. (2004) studied the interaction of ureas with oxoanions, revealing insights into hydrogen bonding and chemical interactions, which are crucial for understanding molecular interactions (Boiocchi et al., 2004).
Low Molecular Weight Hydrogelators : Lloyd and Steed (2011) explored the use of ureas in forming hydrogels, which have applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Plant Biology and Cytokinin Activity : Ricci and Bertoletti (2009) discussed urea derivatives as synthetic compounds with cytokinin-like activity, playing a role in plant growth and development (Ricci & Bertoletti, 2009).
Synthetic Methodologies and Phosgene Substitutes : Bigi, Maggi, and Sartori (2000) highlighted alternative synthetic methods for ureas, emphasizing environmentally friendly chemistry and safer reagent use (Bigi et al., 2000).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-11-15(13-7-3-5-9-16(13)21)20-17(22)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFYSSCPFVNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.